molecular formula C15H17BrN2O4 B6329628 1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate CAS No. 1269449-33-3

1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate

Cat. No. B6329628
CAS RN: 1269449-33-3
M. Wt: 369.21 g/mol
InChI Key: AFYVWLKWMGHGSV-UHFFFAOYSA-N
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Description

“1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 1269449-33-3 . It has a molecular weight of 369.21 . The compound is colorless to yellow in its physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C15H17BrN2O4/c1-5-21-13(19)11-8-9-10(16)6-7-17-12(9)18(11)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound is colorless to yellow in its physical form . It has a molecular weight of 369.21 . The InChI code for the compound is 1S/C15H17BrN2O4/c1-5-21-13(19)11-8-9-10(16)6-7-17-12(9)18(11)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3 .

Scientific Research Applications

FGFR Inhibition

1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate: has been investigated as a potent inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal activation of the FGFR signaling pathway is associated with various cancers, including breast cancer, lung cancer, and liver cancer. Targeting FGFRs represents a promising strategy for cancer therapy . Specifically, compound 4h demonstrated significant FGFR inhibitory activity against FGFR1, FGFR2, and FGFR3, making it a potential lead compound for further optimization. In addition to inhibiting cell proliferation, 4h also suppressed migration and invasion of breast cancer cells .

Building Block for Organic Synthesis

The tert-butyl ester group in this compound serves as a versatile building block for organic synthesis. Researchers have used tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (a derivative of our compound) to synthesize various organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Scaffold for Novel Compounds

The pyrrolo[2,3-b]pyridine scaffold itself is valuable for designing novel compounds. Researchers have explored its use in other targets, such as human neutrophil elastase (HNE), indicating its potential in diverse areas of drug discovery .

Indole Derivatives

The pyrrole ring in this compound contains a nitrogen atom, which imparts basic properties. Indole alkaloids, which share structural similarities with our compound, are pharmacologically active and have been studied extensively .

FGFR4 Inhibition (Related Compound)

While not directly about our compound, it’s worth noting that 1H-pyrrolo[2,3-b]pyridine derivatives have also been explored as FGFR4 inhibitors with antiproliferative activity against Hep3B cells .

X-ray Diffraction Studies

Although not an application per se, the compound’s crystal structure and X-ray diffraction studies contribute to our understanding of its molecular arrangement and interactions in the solid state .

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 4-bromopyrrolo[2,3-b]pyridine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O4/c1-5-21-13(19)11-8-9-10(16)6-7-17-12(9)18(11)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYVWLKWMGHGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate

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